Cas no 25368-01-8 (Litseglutine B)

Litseglutine B 化学的及び物理的性質
名前と識別子
-
- 4H-Dibenzo[de,g]quinolin-2-ol,5,6,6a,7-tetrahydro-1,10,11-trimethoxy-6-methyl-, (6aS)-
- Litseglutine B
- (6aS)-1,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[ de,g]quinolin-2-ol
- 4H-Dibenzo[de,g]quinolin-2-ol,5,6,6a,7-tetrahydro-1,10,11-trimethoxy-6-methyl-, (S)-
- Aporphin-2-ol,1,10,11-trimethoxy- (8CI)
- N-Methyl-O10-methylhernovine
- 2-Hydroxy-1
- [ "2-Hydroxy-1", "10", "11-trimethoxyaporphine" ]
- W1150
- CHEMBL114186
- (6aS)-5,6,6a,7-Tetrahydro-1,10,11-trimethoxy-6-methyl-4H-dibenzo[de,g]quinolin-2-ol; N-Methyl-O10-methylhernovine
- (6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
- 25368-01-8
- AKOS032961659
- FS-9660
-
- インチ: 1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
- InChIKey: MMPSCNRRQGVBGG-ZDUSSCGKSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@@]3([H])C([H])([H])C4C([H])=C([H])C(=C(C=4C1=C32)OC([H])([H])[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 341.16300
- どういたいしつりょう: 341.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.2
じっけんとくせい
- 色と性状: Powder
- PSA: 51.16000
- LogP: 3.10800
Litseglutine B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L93470-5mg |
(6aS)-1,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[ de,g]quinolin-2-ol |
25368-01-8 | 5mg |
¥5280.0 | 2021-09-08 | ||
A2B Chem LLC | AF65885-2mg |
Litseglutine B |
25368-01-8 | >95% | 2mg |
$1424.00 | 2023-12-31 | |
A2B Chem LLC | AF65885-5mg |
Litseglutine B |
25368-01-8 | 97.0% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4444-25mg |
Litseglutine B |
25368-01-8 | 25mg |
¥ 3628 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4444-25 mg |
Litseglutine B |
25368-01-8 | 25mg |
¥3628.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4444-25 mg |
Litseglutine B |
25368-01-8 | 98% | 25mg |
¥ 3,628 | 2023-07-11 |
Litseglutine B 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Litseglutine Bに関する追加情報
Introduction to Litseglutine B (CAS No: 25368-01-8)
Litseglutine B, a naturally occurring sesquiterpene lactone, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. With a CAS number of 25368-01-8, this compound is derived from plants of the genus Litsea, particularly Litsea cubeba, which is widely recognized for its aromatic properties and traditional medicinal uses. The structural complexity of Litseglutine B makes it a subject of intense study, especially in the context of developing novel therapeutic agents.
The chemical formula of Litseglutine B is C₁₅H₂₂O₄, reflecting its sesquiterpene lactone backbone. This structural motif is known for its diverse biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Recent studies have highlighted the compound's potential in modulating immune responses, making it a promising candidate for further investigation in immunomodulatory therapies.
In recent years, the pharmacological profile of Litseglutine B has been extensively explored. Research has demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating chronic inflammatory diseases. Additionally, preclinical studies have indicated that Litseglutine B may possess neuroprotective properties, which could be beneficial in the management of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
The synthesis and isolation of Litseglutine B remain challenging due to its complex stereochemistry. Advanced chromatographic techniques and spectroscopic methods are employed to purify the compound in sufficient quantities for biochemical studies. The development of efficient synthetic routes would significantly enhance the availability of this compound for further research and potential clinical applications.
One of the most intriguing aspects of Litseglutine B is its interaction with various biological targets. For instance, studies have shown that it can bind to specific receptors and enzymes involved in cell signaling pathways. This interaction profile suggests that Litseglutine B may act as a modulator of multiple pathways simultaneously, providing a multifaceted approach to therapeutic intervention.
The potential applications of Litseglutine B extend beyond inflammation and neuroprotection. Emerging evidence suggests that it may also have anticancer properties by inducing apoptosis in certain cancer cell lines. Furthermore, its antioxidant activity could contribute to protecting against oxidative stress-related diseases, such as cardiovascular disorders and diabetes.
The traditional use of plants from the genus Litsea in folk medicine has laid the foundation for modern pharmacological investigations. The discovery of compounds like Litseglutine B underscores the importance of ethnobotanical knowledge in identifying bioactive molecules with therapeutic potential. As research continues, it is anticipated that more derivatives and analogs of Litseglutine B will be synthesized and evaluated for their pharmacological effects.
The regulatory landscape for natural products like Litseglutine B is evolving, with increasing emphasis on standardized extraction and quality control processes. Ensuring the consistency and purity of natural products is crucial for reproducible scientific outcomes and eventual clinical translation. Collaborative efforts between chemists, biologists, and pharmacologists are essential to bridge the gap between laboratory findings and real-world therapeutic applications.
Future directions in Litseglutine B research may include exploring its mechanism of action at a molecular level, identifying specific downstream effects on cellular pathways, and assessing its safety profile in preclinical models. Additionally, investigating the synergistic effects of Litseglutine B when combined with other compounds could open new avenues for therapeutic strategies.
The global interest in natural products like Litseglutine B reflects a broader shift towards integrative medicine approaches that combine traditional knowledge with modern scientific techniques. As our understanding of plant-derived compounds continues to grow, so does the potential for discovering novel treatments for complex diseases.




